molecular formula C77H96ClF3N10O10S4 B607219 DT2216 CAS No. 2365172-42-3

DT2216

カタログ番号: B607219
CAS番号: 2365172-42-3
分子量: 1542.4 g/mol
InChIキー: PXVFFBGSTYQHRO-REQIQPEASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(2s,4r)-1-((s)-2-(7-(4-(®-3-((4-(N-(4-(4-((4’-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoyl)sulfamoyl)-2-((trifluoromethyl)sulfonyl)phenyl)amino)-4-(phenylthio)butyl)piperazin-1-yl)-7-oxoheptanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((s)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. Typically, the synthesis starts with the preparation of intermediate compounds, which are then combined through various chemical reactions such as coupling, reduction, and substitution. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for large-scale production, ensuring the availability of high-quality reagents, and implementing efficient purification techniques to isolate the final product.

化学反応の分析

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Reduction: The addition of hydrogen or removal of oxygen.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the compound and the type of reaction. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

科学的研究の応用

Therapeutic Applications

1. T-Cell Lymphomas (TCLs)
DT2216 has shown promising results in preclinical studies involving TCL cell lines and patient-derived xenografts (PDX). Its ability to selectively kill Bcl-xL-dependent TCL cells was demonstrated through various assays, including MTS assays and flow cytometry. In vivo studies indicated that this compound effectively reduced tumor burden without significant toxicity to platelets or other normal tissues .

2. Multiple Myeloma
In the context of multiple myeloma, this compound has been shown to induce apoptotic cell death in sensitive cell lines. The compound's efficacy correlates with the expression levels of Bcl-xL, suggesting that patients with Bcl-xL addiction may benefit significantly from this compound treatment. Clinical trials are warranted to explore this application further .

3. Combination Therapies
Research indicates that this compound can be effectively combined with other agents such as ABT199 (a selective Bcl-2 inhibitor) and ruxolitinib. These combinations have demonstrated synergistic effects in reducing disease burden in preclinical models, suggesting that this compound may enhance the efficacy of existing therapies for hematologic malignancies .

Case Studies and Research Findings

StudyObjectiveFindings
Study 1 Evaluate this compound in TCL modelsThis compound selectively killed Bcl-xL-dependent TCL cells; effective in xenograft models without significant toxicity .
Study 2 Investigate effects on multiple myelomaInduced apoptosis and correlated sensitivity with Bcl-xL expression; potential for clinical application in Bcl-xL addicted patients .
Study 3 Combination therapy efficacyShowed enhanced anti-tumor activity when combined with ABT199 and ruxolitinib; reduced tumor burden significantly compared to single-agent therapies .

Clinical Implications

The findings surrounding this compound suggest its potential as a safe and effective therapeutic option for patients with Bcl-xL-dependent malignancies. Its unique mechanism of action not only addresses the limitations of existing therapies but also opens avenues for combination strategies that could improve patient outcomes.

作用機序

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and functions. The exact mechanism of action would depend on the specific structure and functional groups of the compound.

類似化合物との比較

Similar Compounds

Similar compounds include those with related structures or functional groups, such as:

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which can result in distinct chemical properties and biological activities compared to similar compounds.

生物活性

DT2216 is a novel compound classified as a BCL-XL (B-cell lymphoma extra-large) degrader, developed to selectively induce the degradation of BCL-XL in cancer cells. This compound has garnered significant attention due to its potential therapeutic applications, particularly in hematological malignancies such as T-cell acute lymphoblastic leukemia (T-ALL) and various forms of lymphoma. The following sections delve into the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical studies, and ongoing clinical investigations.

This compound operates through a mechanism known as proteolysis-targeting chimera (PROTAC). This approach recruits the von Hippel-Lindau (VHL) E3 ligase to ubiquitinate BCL-XL, leading to its proteasomal degradation. This degradation restores cellular apoptosis pathways that are often hijacked by cancer cells to evade death.

  • Selectivity : this compound shows a high degree of selectivity for BCL-XL over other anti-apoptotic proteins such as BCL-2 and MCL-1. Studies have shown that even at high concentrations, this compound does not significantly affect the levels of BCL-2 or MCL-1, which is crucial for minimizing off-target effects and associated toxicities .

Efficacy in Preclinical Models

Preclinical studies have demonstrated the potent cytotoxic effects of this compound across various cancer cell lines and patient-derived xenograft (PDX) models. Notably, it has shown significant efficacy in:

  • T-ALL : In vitro studies revealed that this compound effectively induces apoptosis in T-ALL cell lines, with an IC50 value indicating high potency .
  • Lymphoma : The compound has been granted Fast Track designation by the FDA for treating relapsed or refractory peripheral T-cell lymphoma (PTCL) and cutaneous T-cell lymphoma (CTCL), reflecting its promising clinical potential .

Table 1: Summary of Preclinical Efficacy Data

Cancer TypeCell Line/ModelIC50 (nM)MechanismObservations
T-ALLMOLT463BCL-XL degradationHigh cytotoxicity without platelet toxicity
Peripheral T-cell LymphomaVariousN/AApoptosis inductionFast Track designation by FDA
Small Cell Lung CancerPDX modelsN/ASynergistic with chemotherapyEnhanced efficacy with cytotoxic agents

Clinical Investigations

This compound is currently undergoing clinical trials to assess its safety and efficacy in humans. A phase 1 trial (NCT04886622) is evaluating its effects on patients with relapsed/refractory malignancies. Key endpoints include:

  • Primary Endpoints : Incidence and severity of adverse events (AEs), dose-limiting toxicity (DLT).
  • Secondary Endpoints : Pharmacokinetics (Cmax, half-life), levels of BCL-XL in peripheral blood mononuclear cells, and oncological response rates based on RECIST 1.1 criteria .

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound in specific patient populations:

  • Case Study 1 : In patients with secondary plasma cell leukemia (sPCL) dependent on BCL-XL for survival, this compound demonstrated significant apoptotic effects, suggesting that this compound could provide a targeted treatment option for this challenging group .
  • Case Study 2 : Combination therapies involving this compound and traditional chemotherapeutics like irinotecan showed enhanced efficacy without significant thrombocytopenia, indicating a favorable safety profile when used in conjunction with other treatments .

特性

IUPAC Name

(2S,4R)-1-[(2S)-2-[[7-[4-[(3R)-3-[4-[[4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoyl]sulfamoyl]-2-(trifluoromethylsulfonyl)anilino]-4-phenylsulfanylbutyl]piperazin-1-yl]-7-oxoheptanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C77H96ClF3N10O10S4/c1-51(53-18-20-55(21-19-53)70-52(2)82-50-103-70)83-73(96)66-44-61(92)48-91(66)74(97)71(75(3,4)5)85-68(93)16-12-9-13-17-69(94)90-42-36-87(37-43-90)35-33-59(49-102-62-14-10-8-11-15-62)84-65-31-30-63(45-67(65)104(98,99)77(79,80)81)105(100,101)86-72(95)56-24-28-60(29-25-56)89-40-38-88(39-41-89)47-57-46-76(6,7)34-32-64(57)54-22-26-58(78)27-23-54/h8,10-11,14-15,18-31,45,50-51,59,61,66,71,84,92H,9,12-13,16-17,32-44,46-49H2,1-7H3,(H,83,96)(H,85,93)(H,86,95)/t51-,59+,61+,66-,71+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVFFBGSTYQHRO-REQIQPEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCC(=O)N4CCN(CC4)CCC(CSC5=CC=CC=C5)NC6=C(C=C(C=C6)S(=O)(=O)NC(=O)C7=CC=C(C=C7)N8CCN(CC8)CC9=C(CCC(C9)(C)C)C1=CC=C(C=C1)Cl)S(=O)(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCC(=O)N4CCN(CC4)CC[C@H](CSC5=CC=CC=C5)NC6=C(C=C(C=C6)S(=O)(=O)NC(=O)C7=CC=C(C=C7)N8CCN(CC8)CC9=C(CCC(C9)(C)C)C1=CC=C(C=C1)Cl)S(=O)(=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C77H96ClF3N10O10S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1542.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2365172-42-3
Record name DT-2216
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2365172423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DT-2216
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8JQ9V7JAJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。